molecular formula C20H23ClN2OS B2771255 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one CAS No. 1903544-41-1

2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one

Cat. No.: B2771255
CAS No.: 1903544-41-1
M. Wt: 374.93
InChI Key: SNVVXZAWBLLYNU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a thieno[3,2-c]pyridine scaffold, a structure known to be a privileged scaffold in medicinal chemistry due to its presence in several pharmacologically active agents . The integration of a piperidine ring and a 4-chlorophenyl group in its structure makes it a valuable intermediate for exploring structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. Researchers utilize this compound primarily as a key building block in synthetic chemistry projects. Its potential applications include serving as a precursor in the synthesis of more complex molecules for screening against various biological targets. Given its structural features, it may be investigated for its interactions with enzymes or receptors, although its specific mechanism of action is not defined and is subject to ongoing research. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications. Consistent quality and purity are ensured for reliable and reproducible research outcomes. Custom synthesis and bulk pricing are available upon request to support both small-scale and large-scale research initiatives.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2OS/c21-17-3-1-15(2-4-17)13-20(24)22-9-5-18(6-10-22)23-11-7-19-16(14-23)8-12-25-19/h1-4,8,12,18H,5-7,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVVXZAWBLLYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Construction of the dihydrothieno[3,2-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials and catalysts.

    Coupling with piperidine: The final step involves coupling the chlorophenyl intermediate with the dihydrothieno[3,2-c]pyridine moiety in the presence of a piperidine ring, using reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperidine and thienopyridine structures exhibit antidepressant-like effects. A study demonstrated that derivatives of piperidine can modulate neurotransmitter systems involved in mood regulation, suggesting potential applications in treating depression and anxiety disorders .

Anticancer Properties

The thienopyridine moiety has been associated with anticancer activity. Compounds similar to 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have shown that piperidine derivatives can inhibit bacterial growth and possess antifungal activity. This makes them candidates for developing new antibiotics or antifungal agents .

Cognitive Enhancers

Some derivatives have been explored for their ability to enhance cognitive function. The modulation of acetylcholine receptors by compounds with similar structures may improve memory and learning capabilities, indicating potential use in treating cognitive disorders like Alzheimer's disease .

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives found that specific modifications to the thienopyridine structure significantly enhanced their antidepressant-like effects in animal models. The results indicated a strong correlation between the structural features of the compounds and their efficacy in reducing depressive symptoms .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with analogs of the compound revealed a marked reduction in cell viability and proliferation rates. The mechanism was linked to the activation of apoptotic pathways and inhibition of angiogenesis, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. This can include:

    Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Inhibition of enzymes: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Modulation of signaling pathways: The compound can influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1-(4-piperidinyl)ethanone: Lacks the dihydrothieno[3,2-c]pyridine moiety.

    1-(4-chlorophenyl)-2-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone: Different positioning of functional groups.

Uniqueness

2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one is unique due to the presence of both the chlorophenyl and dihydrothieno[3,2-c]pyridine moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one is a complex organic molecule with potential biological activities. Its unique structure combines a chlorophenyl group and a thieno[3,2-c]pyridine moiety, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.

  • Chemical Formula: C15H17ClN2S
  • Molecular Weight: 292.83 g/mol
  • IUPAC Name: this compound
  • Appearance: Oil

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent. Below are key findings related to its biological effects:

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-c]pyridine exhibit significant antibacterial properties. For instance:

  • Compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • The introduction of specific functional groups has been shown to enhance antimicrobial efficacy.

Anticancer Potential

The compound's structure suggests it may interact with biological targets relevant to cancer therapy:

  • Studies have indicated that thieno[3,2-c]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Further exploration into its mechanism of action is necessary to fully understand its anticancer properties.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • The compound may bind to specific receptors or enzymes involved in metabolic pathways.
  • It could modulate signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1 Identified potent inhibitors against Plasmodium falciparum protein kinase PfPK6 with IC50 values as low as 13 nM .
Study 2 Evaluated a series of synthesized compounds for antibacterial activity; some exhibited IC50 values below 5 µM against various bacterial strains .
Study 3 Investigated the anticancer properties of thieno[3,2-c]pyridine derivatives; results showed significant inhibition of tumor growth in vitro .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials: Appropriate precursors containing the chlorophenyl and thieno[3,2-c]pyridine moieties.
  • Reactions: Cyclization under controlled conditions followed by purification steps to yield the final product.
  • Optimization: Industrial production may involve catalytic processes to enhance yield and minimize environmental impact .

Q & A

What are the common synthetic routes for 2-(4-chlorophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one, and what key reagents are involved?

Answer (Basic):
The synthesis typically involves multi-step reactions starting with substituted piperidines and thieno[3,2-c]pyridine intermediates. Key steps include:

  • Coupling Reactions : Use of coupling agents (e.g., EDCI or DCC) to link the piperidine and thienopyridine moieties .
  • Chlorophenyl Introduction : Halogenation or substitution reactions with 4-chlorobenzyl derivatives .
  • Catalytic Optimization : Acid catalysts like p-toluenesulfonic acid enhance cyclization efficiency .
    Critical reagents include substituted piperazines, thiourea derivatives, and chlorinated aromatic precursors .

How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

Answer (Advanced):
DoE methodologies systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) to identify optimal conditions:

  • Parameter Screening : Use fractional factorial designs to prioritize influential factors (e.g., reaction time >70 hrs for complete conversion) .
  • Response Surface Modeling : Central Composite Design (CCD) predicts ideal solvent ratios (e.g., DCM:EtOH 3:1) for crystallinity .
  • Flow Chemistry Integration : Continuous flow systems improve reproducibility and scalability by minimizing batch-to-batch variability .

What spectroscopic techniques are essential for characterizing this compound's structure?

Answer (Basic):

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., chlorophenyl proton signals at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 427.12) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidine-thienopyridine junction .

How can computational methods predict the compound's reactivity and interaction with biological targets?

Answer (Advanced):

  • Electron Density Analysis : Multiwfn software calculates Laplacian bond critical points (BCPs) to identify reactive sites (e.g., carbonyl group) .
  • Molecular Docking : Compare binding affinities with structural analogs (e.g., pyrimidine derivatives in ) to predict enzyme inhibition .
  • DFT Calculations : Optimize transition states for key reactions (e.g., nucleophilic substitution at the piperidine nitrogen) .

What are the known physical properties (solubility, stability) of this compound under standard laboratory conditions?

Answer (Basic):

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water .
  • Thermal Stability : Decomposes above 220°C, requiring storage at 2–8°C under inert atmosphere .
  • Hygroscopicity : Low moisture uptake (<0.5% w/w at 60% RH) .

How to resolve contradictions in reported biological activities of this compound across different studies?

Answer (Advanced):

  • Structural Meta-Analysis : Compare bioactivity of analogs (e.g., Compound B in ) to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl) .
  • Assay Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
  • Dose-Response Reproducibility : Test under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

What are the recommended safety precautions when handling this compound?

Answer (Basic):

  • PPE Requirements : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods for weighing and reactions involving volatile solvents .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .

What strategies are effective in elucidating the reaction mechanisms involving this compound's key functional groups?

Answer (Advanced):

  • Kinetic Isotope Effects (KIE) : 2H^2H-labeling at the piperidine nitrogen to track proton transfer steps .
  • Trapping Intermediates : Use TEMPO to detect radical species during thienopyridine ring formation .
  • Computational Mechanistics : IRC (Intrinsic Reaction Coordinate) analysis with Gaussian software maps reaction pathways .

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